molecular formula C21H13ClN2O4S B12927915 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid

3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid

Cat. No.: B12927915
M. Wt: 424.9 g/mol
InChI Key: GHNBHSKCYZKIBB-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an imidazolidinone moiety, a thiophene ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid typically involves multi-step organic synthesis. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to a more reduced form.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the imidazolidinone and benzoic acid moieties suggests it might exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazolidinone moiety could act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl derivatives: Compounds like 4-chlorophenylacetic acid share the chlorophenyl group but lack the complexity of the imidazolidinone and thiophene rings.

    Imidazolidinone derivatives: Compounds such as 1,3-dimethyl-2-imidazolidinone share the imidazolidinone core but differ in their substituents.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid share the thiophene ring but lack the additional functional groups.

Uniqueness

The uniqueness of 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13ClN2O4S

Molecular Weight

424.9 g/mol

IUPAC Name

3-[5-[(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]thiophen-2-yl]benzoic acid

InChI

InChI=1S/C21H13ClN2O4S/c22-14-4-6-15(7-5-14)24-19(25)17(23-21(24)28)11-16-8-9-18(29-16)12-2-1-3-13(10-12)20(26)27/h1-11H,(H,23,28)(H,26,27)/b17-11+

InChI Key

GHNBHSKCYZKIBB-GZTJUZNOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.